

Solubility Profiling and Physicochemical Characterization of 2-(2-Methoxyethyl)-2-methylmorpholine

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Compound of Interest

Compound Name:	2-(2-Methoxyethyl)-2-methylmorpholine
CAS No.:	1485656-13-0
Cat. No.:	B2368588

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Executive Summary

This technical guide provides an in-depth solubility profile and characterization framework for **2-(2-Methoxyethyl)-2-methylmorpholine** (CAS: 959238-10-9). As a specialized morpholine derivative featuring both a sterically hindering methyl group and a flexible methoxyethyl tail, this compound represents a class of "amphiphilic scaffolds" critical in medicinal chemistry for tuning lipophilicity and metabolic stability.

This document synthesizes theoretical physicochemical properties with field-proven experimental protocols (OECD 105 compliant) to guide researchers in handling, formulating, and purifying this intermediate.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of **2-(2-Methoxyethyl)-2-methylmorpholine**, one must understand the competition between its polar core and lipophilic substituents.

Structural Analysis

- Core Scaffold: Morpholine ring (Secondary amine + Ether oxygen).
- Modifications:
 - C2-Methyl: Increases steric bulk and lipophilicity ().
 - C2-Methoxyethyl: Adds rotatable bonds and an additional hydrogen bond acceptor (ether oxygen), enhancing water/alcohol affinity while maintaining organic solubility.

Calculated Properties (In Silico Consensus)

Note: Values are derived from structure-activity relationship (SAR) consensus for morpholine ethers.

Property	Estimated Value	Impact on Solubility
Molecular Weight	159.23 g/mol	Low MW favors high solubility in most solvents.
LogP (Octanol/Water)	0.4 – 0.9	Amphiphilic: Soluble in both aqueous and organic media.
pKa (Conjugate Acid)	8.1 – 8.4	pH Sensitive: Becomes cationic (highly water-soluble) at pH < 6.0.
H-Bond Donors	1 (NH)	Moderate polarity; capable of specific solvation in protic solvents.
H-Bond Acceptors	3 (2 Ethers, 1 Amine)	High affinity for water and alcohols.

Solubility Profile by Solvent Class

The following profile categorizes solvent compatibility based on "Like Dissolves Like" principles and the compound's specific functional group interactions.

Polar Protic Solvents (High Solubility)

- Water: Miscible to Highly Soluble (>100 mg/mL).
 - Mechanism: The morpholine nitrogen and two ether oxygens form extensive hydrogen bond networks with water. Solubility increases drastically below pH 8 due to protonation of the secondary amine.
- Methanol / Ethanol: Miscible.^[1]
 - Mechanism: Favorable dipole-dipole interactions and hydrogen bonding. Preferred solvents for crystallization or stock solution preparation.

Polar Aprotic Solvents (High Solubility)

- DMSO / DMF: Miscible (>500 mg/mL).
 - Mechanism: Strong dipole interactions solvate the polar morpholine core.
 - Application: Ideal for biological assay stock solutions (10-100 mM).
- Dichloromethane (DCM) / THF: Highly Soluble.
 - Mechanism: The organic "tail" (methoxyethyl) and methyl group provide sufficient lipophilicity to dissolve readily in moderately polar organic solvents.
 - Application: Standard solvents for extraction and chromatography.

Non-Polar Solvents (Low to Moderate Solubility)

- Hexanes / Heptane: Low Solubility (<10 mg/mL).
 - Mechanism: The high polarity of the exposed amine and ether oxygens makes the energetic cost of cavity formation in non-polar alkanes too high.

- Application: Useful as an anti-solvent to precipitate the compound from DCM or Ethyl Acetate.

Experimental Protocols

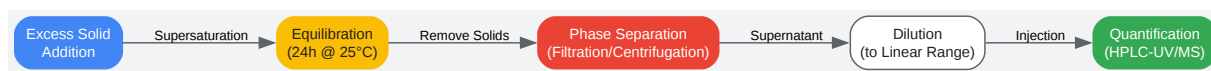
As a scientist, relying on literature values is insufficient for critical path development. You must validate solubility empirically. The following protocols are adapted from OECD Guideline 105 and industry best practices.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for precise solubility determination in formulation vehicles.

Reagents: HPLC-grade solvents, pH 7.4 Phosphate Buffer. Equipment: Orbital shaker, 0.45 μm PTFE syringe filters, HPLC-UV/MS.

Workflow Logic:



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Figure 1: Step-by-step thermodynamic solubility assessment workflow.

Step-by-Step Procedure:

- Supersaturation: Add the compound to the solvent in a glass vial until undissolved solid remains visible (approx. 50-100 mg/mL target).
- Equilibration: Agitate at $25^{\circ}\text{C} \pm 1^{\circ}\text{C}$ for 24 hours. Note: For viscous liquids like this morpholine derivative, ensure vigorous mixing to prevent oiling out.
- Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 μm PVDF filter (avoid nylon, which may bind amines).

- Quantification: Dilute the supernatant 100-fold in mobile phase and analyze via HPLC against a standard curve.

Protocol B: pH-Dependent Profiling (Potentiometric Titration)

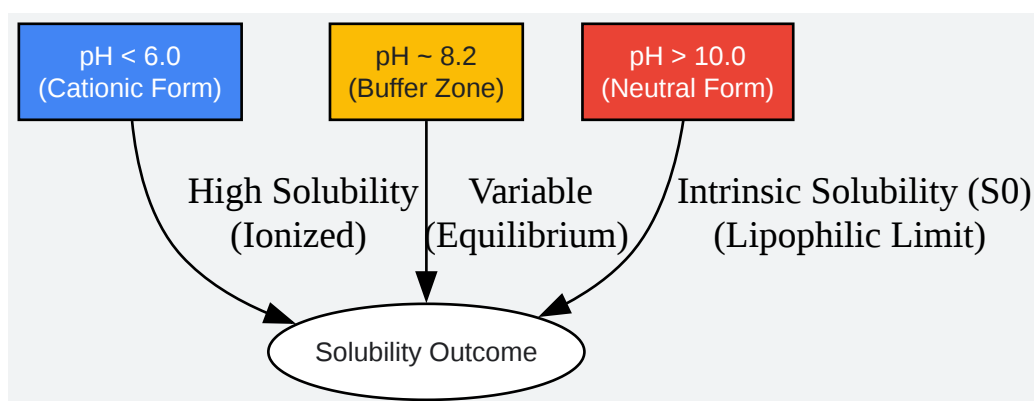
Critical for ionizable amines to determine the intrinsic solubility (

) vs. pH-dependent solubility.

The solubility (

) at a specific pH is governed by the Henderson-Hasselbalch relationship:

Workflow Logic:



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Figure 2: Impact of pH on the solubility state of the morpholine amine.

Procedure:

- Prepare a 10 mM stock solution in 0.1 M HCl.
- Titrate with 0.1 M NaOH while monitoring turbidity (via UV probe or nephelometry).
- Result: The pH at which precipitation ("crashing out") occurs is the

(pH of maximum solubility). For this compound, expect precipitation to begin around pH 9-10.

Applications & Handling

Synthesis & Extraction

- Reaction Solvent: Use THF or DCM. These dissolve the compound well but allow for easy aqueous workup.
- Extraction: To extract from water, adjust aqueous layer to pH > 10 (using NaOH) to ensure the amine is neutral, then extract into DCM or Ethyl Acetate.

Storage[2]

- Hygroscopicity: Morpholines are hygroscopic.[1][2][3] Store under nitrogen/argon in tightly sealed vials.
- Stability: Avoid long-term storage in chlorinated solvents (DCM) to prevent slow quaternization (N-alkylation) over months.

References

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